molecular formula C17H16FN3O B2445047 N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide CAS No. 1625565-69-6

N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide

Cat. No. B2445047
CAS RN: 1625565-69-6
M. Wt: 297.333
InChI Key: XAVRRQCMLGJIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide, commonly referred to as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. Its chemical structure consists of a quinoline ring system with a carbamide group and a cyanocyclopentyl group attached to it.

Scientific Research Applications

CC-115 has been studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and fibrosis. It has been shown to inhibit the activity of several key signaling pathways, including mTORC1, mTORC2, and PI3K, which are involved in cell growth, proliferation, and survival. CC-115 has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response.

Mechanism Of Action

CC-115 inhibits the activity of mTORC1, mTORC2, and PI3K by binding to their catalytic domains. This leads to a decrease in the phosphorylation of downstream targets, such as S6K1 and AKT, which are involved in cell growth and survival. CC-115 also modulates the activity of immune cells by inhibiting the production of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of the immune response. It has also been shown to reduce the production of extracellular matrix proteins, which are involved in fibrosis.

Advantages And Limitations For Lab Experiments

CC-115 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its potential use in combination therapy. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high doses, and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several future directions for the study of CC-115, including its potential use in combination therapy with other drugs, its application in the treatment of specific diseases, and the development of new analogs with improved pharmacological properties. Further studies are also needed to determine the optimal dosing and administration of CC-115, as well as its potential toxicity and side effects. Overall, CC-115 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of CC-115 involves several steps, including the preparation of the quinoline ring system, the introduction of the cyanocyclopentyl group, and the attachment of the carbamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of CC-115 has been described in detail in several research articles, and its purity and identity have been confirmed through various analytical techniques.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-11-14(8-12-4-5-13(18)9-15(12)20-11)16(22)21-17(10-19)6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVRRQCMLGJIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.